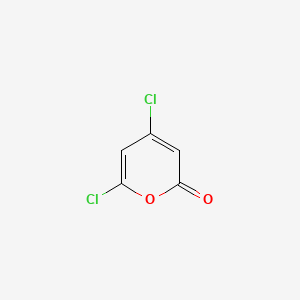

4,6-Dichloropyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyran derivatives, such as 4,6-Dichloropyran-2-one, can be achieved through various strategies. One approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . Another method involves a cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using a bimetallic catalyst .Applications De Recherche Scientifique

Oxidative Difunctionalization and Synthetic Routes

Oxidative Difunctionalization of 2-Amino-4H-Pyrans The oxidative difunctionalization of 2-amino-4H-pyrans, a derivative closely related to 4,6-dichloropyran-2-one, highlights the chemical versatility of such compounds. Specifically, the use of iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium enables geminal dialkoxylation with amino group migration in IBD, and the addition of both chlorine and alkoxy groups across the chromene double bond in NCS (Mandha et al., 2012).

Facile Synthetic Route toward Functionalized 2,3-Dihydrothiopyran-4-ones A novel synthetic route for producing highly substituted 2,3-dihydrothiopyran-4-ones, involving alpha-alkenoyl ketene-(S,S)-acetals with sodium sulfide, has been demonstrated. This method has been used to synthesize inhibitors of DNA-dependent protein kinase (Bi et al., 2005).

Synthesis of 4H-Pyran-4-one Derivatives 4H-Pyran-4-ones, akin to this compound, show promise due to their biological properties, including potential applications as fungicides, herbicides, and in treating hypersensitivity conditions. The research has shown various pathways for synthesizing these heterocycles, hinting at the potential for creating derivatives of this compound with similar applications (Shahrisa et al., 2000).

Cycloaddition and Molecular Structure Investigations

Diels-Alder Cycloadditions of 4-Chloro-2(H)-pyran-2-one 4-Chloro-2(H)-pyran-2-one, structurally related to this compound, undergoes Diels-Alder cycloadditions, forming bicyclic lactone cycloadducts. This reaction demonstrates the utility of pyran derivatives in synthetic organic chemistry, hinting at similar potential applications for this compound (Afarinkia et al., 2003).

Miscellaneous Applications

Structural Studies on Sweet Taste Inhibitors Research into the structural properties of methyl-4,6-dichloro-4,6-dideoxygalactopyranoside, a derivative of this compound, reveals insights into the molecule's hydrophobic nature and potential clues to its inhibitory effect on sweet taste, showcasing the diverse biochemical applications of this family of compounds (Mathlouthi et al., 1993).

Propriétés

IUPAC Name |

4,6-dichloropyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKKSRUSMPCUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B2629540.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide](/img/structure/B2629541.png)

![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)

![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)

![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)